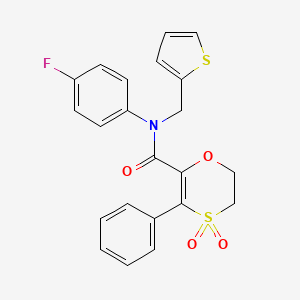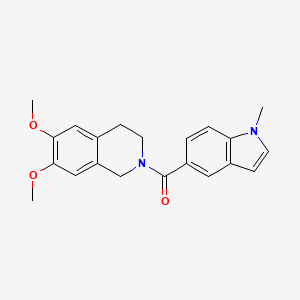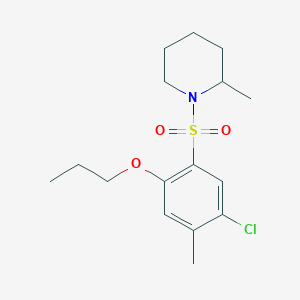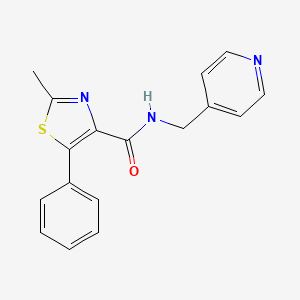
2,4,5-trichloro-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4,5-Trichloro-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzene-1-sulfonamide is a complex organic compound characterized by the presence of multiple chlorine atoms and a sulfonamide group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,5-trichloro-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzene-1-sulfonamide typically involves multiple stepsThe final step involves the attachment of the 2,2,6,6-tetramethylpiperidin-4-yl group under specific reaction conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination and sulfonation processes, utilizing advanced reactors and catalysts to ensure high yield and purity. The precise conditions, such as temperature, pressure, and choice of solvents, are optimized to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
2,4,5-Trichloro-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions may involve agents like lithium aluminum hydride, resulting in the cleavage of the sulfonamide group.
Substitution: Nucleophilic substitution reactions can occur at the chlorine atoms, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other nucleophiles in polar solvents.
Major Products
The major products formed from these reactions include various substituted benzene derivatives, sulfoxides, and sulfones, depending on the reaction conditions and reagents used.
Scientific Research Applications
2,4,5-Trichloro-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzene-1-sulfonamide has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the manufacture of dyes, pesticides, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,4,5-trichloro-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit certain enzymes by mimicking the structure of natural substrates, leading to the disruption of metabolic pathways. The chlorine atoms may also contribute to the compound’s reactivity and binding affinity .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Trichlorobenzene: A related compound with similar chlorination patterns but lacking the sulfonamide and piperidinyl groups.
Benzenesulfonyl chloride, 2,4,5-trichloro-: Similar in structure but with a sulfonyl chloride group instead of the sulfonamide group.
Phenol, 2,4,5-trichloro-: Contains a hydroxyl group instead of the sulfonamide group.
Benzenamine, 2,4,5-trichloro-: Features an amine group in place of the sulfonamide group.
Uniqueness
The uniqueness of 2,4,5-trichloro-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzene-1-sulfonamide lies in its combination of chlorine atoms, sulfonamide group, and the bulky piperidinyl group
Properties
Molecular Formula |
C15H21Cl3N2O2S |
|---|---|
Molecular Weight |
399.8 g/mol |
IUPAC Name |
2,4,5-trichloro-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide |
InChI |
InChI=1S/C15H21Cl3N2O2S/c1-14(2)7-9(8-15(3,4)20-14)19-23(21,22)13-6-11(17)10(16)5-12(13)18/h5-6,9,19-20H,7-8H2,1-4H3 |
InChI Key |
DBLKMQJQCVZZAR-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(CC(N1)(C)C)NS(=O)(=O)C2=CC(=C(C=C2Cl)Cl)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7,7-Dimethyl-10-(4-chlorophenyl)-7,8-dihydro-5H-indeno[1,2-b]quinoline-9,11(6H,10H)-dione](/img/structure/B12185469.png)

![N-[(2Z)-5-(2-methylpropyl)-1,3,4-thiadiazol-2(3H)-ylidene]-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide](/img/structure/B12185476.png)

![methyl 2-{[(E)-(3-cyclopentyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]amino}benzoate](/img/structure/B12185484.png)
![N-(2-{[oxo(pyrrolidin-1-yl)acetyl]amino}ethyl)-1H-indole-2-carboxamide](/img/structure/B12185488.png)
![3-phenyl-N-[2-(4-sulfamoylphenyl)ethyl]-5,6-dihydro-1,4-oxathiine-2-carboxamide](/img/structure/B12185490.png)
![3-[(6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl)carbonyl]-5,6,7,8-tetrahydro-4H-cyclohepta[d]isoxazole](/img/structure/B12185495.png)
![2-chloro-N-[3-(methylsulfanyl)-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]benzamide](/img/structure/B12185498.png)


![N-[1-butyl-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-yl]-2-chloropyridine-3-carboxamide](/img/structure/B12185527.png)

![1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[2-(4-methoxyphenyl)ethyl]-3,5-dimethyl-1H-pyrazole-4-carboxamide](/img/structure/B12185553.png)
